molecular formula C14H13FN2O B241650 2-((4-fluorophenyl)amino)-N-phenylacetamide

2-((4-fluorophenyl)amino)-N-phenylacetamide

Cat. No. B241650
M. Wt: 244.26 g/mol
InChI Key: RLMRJOQKCYWJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)amino)-N-phenylacetamide, also known as FFA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FFA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess analgesic and anti-inflammatory properties. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

2-((4-fluorophenyl)amino)-N-phenylacetamide inhibits the activity of the COX-2 enzyme by binding to the active site of the enzyme. The binding of 2-((4-fluorophenyl)amino)-N-phenylacetamide to the enzyme prevents the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. The compound has been used to treat various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. 2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to reduce inflammation by inhibiting the production of prostaglandins. The compound has also been shown to reduce pain by inhibiting the activity of nociceptors, which are responsible for the perception of pain. 2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to have a half-life of approximately 4 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

2-((4-fluorophenyl)amino)-N-phenylacetamide has several advantages for lab experiments, including its selectivity for COX-2 inhibition, its ability to reduce inflammation and pain, and its low risk of gastrointestinal side effects. However, 2-((4-fluorophenyl)amino)-N-phenylacetamide also has limitations, including its short half-life and the need for frequent dosing. 2-((4-fluorophenyl)amino)-N-phenylacetamide also has the potential to interact with other drugs and can cause liver toxicity in some individuals.

Future Directions

For the study of 2-((4-fluorophenyl)amino)-N-phenylacetamide include the development of new synthesis methods, the study of 2-((4-fluorophenyl)amino)-N-phenylacetamide in combination with other drugs, and the development of new formulations that can improve its pharmacokinetic properties.

Synthesis Methods

2-((4-fluorophenyl)amino)-N-phenylacetamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with N-phenylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as dichloromethane or acetonitrile. The product can be purified using column chromatography or recrystallization. The purity of the product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-((4-fluorophenyl)amino)-N-phenylacetamide has been extensively studied for its anti-inflammatory and analgesic properties. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. 2-((4-fluorophenyl)amino)-N-phenylacetamide has been shown to be a selective COX-2 inhibitor, which means that it selectively inhibits the activity of the COX-2 enzyme without affecting the activity of the COX-1 enzyme. This selective inhibition reduces the risk of gastrointestinal side effects that are commonly associated with non-selective COX inhibitors.

properties

Product Name

2-((4-fluorophenyl)amino)-N-phenylacetamide

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-phenylacetamide

InChI

InChI=1S/C14H13FN2O/c15-11-6-8-12(9-7-11)16-10-14(18)17-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18)

InChI Key

RLMRJOQKCYWJOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.